2-Naphthalenecarboxylic acid, 8-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-5,6,7,8-tetrahydro-
Overview
Description
2-Naphthalenecarboxylic acid, 8-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-5,6,7,8-tetrahydro- is a complex organic compound with a unique structure that combines a fluorenyl group, a tetrahydronaphthalene ring, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 8-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-5,6,7,8-tetrahydro- typically involves multiple steps, starting with the preparation of the fluorenyl group and the tetrahydronaphthalene ring. The fluorenyl group is often introduced through a Friedel-Crafts acylation reaction, followed by reduction and protection steps. The tetrahydronaphthalene ring can be synthesized via a Diels-Alder reaction, followed by hydrogenation. The final step involves coupling the fluorenyl group with the tetrahydronaphthalene ring and introducing the carboxylic acid functional group through esterification and hydrolysis reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes such as continuous flow chemistry.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxylic acid, 8-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-5,6,7,8-tetrahydro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
2-Naphthalenecarboxylic acid, 8-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-5,6,7,8-tetrahydro- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxylic acid, 8-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-5,6,7,8-tetrahydro- involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorenyl group can engage in π-π stacking interactions, while the carboxylic acid group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorenyl derivatives and tetrahydronaphthalene-based molecules. Examples include:
- 9H-fluoren-9-ylmethanol
- 5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
- Fluorenylmethoxycarbonyl (Fmoc) derivatives
Uniqueness
What sets 2-Naphthalenecarboxylic acid, 8-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-5,6,7,8-tetrahydro- apart is its unique combination of structural features, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
8-(9H-fluoren-9-ylmethoxycarbonylamino)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO4/c28-25(29)17-13-12-16-6-5-11-24(22(16)14-17)27-26(30)31-15-23-20-9-3-1-7-18(20)19-8-2-4-10-21(19)23/h1-4,7-10,12-14,23-24H,5-6,11,15H2,(H,27,30)(H,28,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXPZXFSGSNIZAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=CC(=C2)C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501121256 | |
Record name | 8-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-5,6,7,8-tetrahydro-2-naphthalenecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501121256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130532-77-3 | |
Record name | 8-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-5,6,7,8-tetrahydro-2-naphthalenecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=130532-77-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-5,6,7,8-tetrahydro-2-naphthalenecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501121256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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